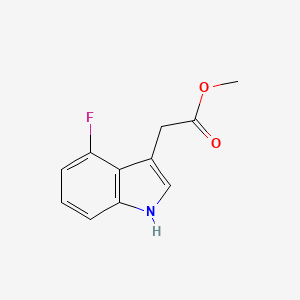

Methyl 4-Fluoroindole-3-acetate

Description

Methyl 4-Fluoroindole-3-acetate is a fluorinated indole derivative characterized by a methyl ester group at the 3-position and a fluorine substituent at the 4-position of the indole ring. Indole derivatives are critical in pharmaceutical and agrochemical research due to their bioactivity, often serving as precursors for hormone analogs or enzyme inhibitors. The fluorine atom enhances metabolic stability and influences electronic properties, making this compound valuable for structure-activity relationship studies .

Properties

IUPAC Name |

methyl 2-(4-fluoro-1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJTZHJEGWXEAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Fluoroindole-3-acetate typically involves the introduction of a fluoro group at the 4-position of the indole ring and an acetate group at the 3-position. One common method involves the reaction of 4-fluoroindole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Fluoroindole-3-acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the fluoro group to other functional groups.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced forms of the original compound.

Scientific Research Applications

Methyl 4-Fluoroindole-3-acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-Fluoroindole-3-acetate involves its interaction with various molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Methyl 4-Chloro-1H-indole-3-acetate

Structural Differences : The chlorine atom at the 4-position replaces fluorine, introducing a larger halogen with lower electronegativity.

Physicochemical Properties :

- Chlorine’s higher atomic weight increases molecular weight compared to the fluoro analog.

- The Cl substituent may reduce solubility in polar solvents due to weaker hydrogen-bonding capacity than fluorine.

Reactivity : Chlorine’s lower electronegativity makes the compound more susceptible to nucleophilic substitution reactions compared to the fluoro derivative, which is more stable under acidic or basic conditions .

Ethyl Indole-3-carboxylate Derivatives

Structural Differences : Ethyl esters (e.g., ethyl 1H-indole-3-carboxylate) replace the methyl ester group, altering lipophilicity.

Physicochemical Properties :

- Ethyl esters generally exhibit higher boiling points and lower solubility in water than methyl esters due to increased hydrocarbon chain length .

- Example: Ethyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate (CAS 199603-85-5) has a boiling point and density influenced by the oxo group, which enhances polarity compared to non-oxo esters .

Methyl 2-(4-Fluoro-3-indolyl)-2-oxoacetate

Structural Differences : A ketone group (oxo) is present at the 2-position of the acetate chain, unlike the simple ester in Methyl 4-Fluoroindole-3-acetate.

Reactivity : The oxo group increases electrophilicity, making this compound more reactive in condensation or nucleophilic addition reactions. This derivative is often used in synthesizing heterocyclic compounds .

Methoxy-Substituted Indole Derivatives

Structural Differences : Methoxy groups (e.g., 5-methoxy-4-methylindole-3-carboxaldehyde) introduce bulkier substituents that sterically hinder interactions.

Physicochemical Impact : Methoxy groups enhance solubility in organic solvents but reduce volatility compared to halogenated analogs .

Data Table: Key Properties of Selected Compounds

Note: Estimated density values are inferred from structurally related methyl esters .

Biological Activity

Methyl 4-fluoroindole-3-acetate is a compound of significant interest in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, encompassing its synthesis, pharmacological effects, and relevant case studies.

Synthesis and Structural Characteristics

This compound is an indole derivative characterized by the presence of a fluorine atom at the 4-position of the indole ring and an acetate group at the 3-position. The synthesis typically involves the introduction of the fluorine atom through electrophilic aromatic substitution reactions, followed by acetylation.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its antiviral properties, effects on cancer cells, and potential applications in photodynamic therapy.

Antiviral Activity

Recent studies have highlighted the antiviral efficacy of related indole derivatives against influenza viruses. For instance, compounds structurally similar to this compound have shown promising results in inhibiting influenza A strains. In vitro testing demonstrated low nanomolar potency against viral replication, with selectivity indices indicating favorable safety profiles in human cell lines .

| Compound | IC50 (nM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Oseltamivir | 1.5 | 10 | 6.67 |

| Favipiravir | 0.5 | 20 | 40 |

Table: Comparative antiviral activity of this compound and reference compounds.

Effects on Cancer Cells

This compound has also been investigated for its effects on various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The compound's ability to enhance the efficacy of photodynamic therapy has been particularly noted, as it can sensitize cancer cells to light-induced cytotoxicity .

Case Studies and Research Findings

- Photodynamic Therapy Enhancement :

- Antiviral Efficacy Against Influenza :

- Cytotoxicity Profiles :

Q & A

Q. What are the common synthetic routes for preparing Methyl 4-Fluoroindole-3-acetate, and what key intermediates are involved?

this compound can be synthesized via esterification of 4-fluoroindole-3-acetic acid using methanol under acidic catalysis. Intermediate steps often involve fluorination of the indole ring at the 4-position, followed by alkylation at the 3-position. For fluorinated indole derivatives, halogenation reactions (e.g., electrophilic substitution) are typically performed using reagents like Selectfluor™ or fluorine gas under controlled conditions . Purification may require liquid-liquid extraction with ethyl acetate or methyl-tert-butyl ether, as described for structurally similar indole derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is recommended for structural confirmation. A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 3.5 μm) with a mobile phase of 0.1% formic acid in water and methanol/acetonitrile gradients can resolve impurities and confirm molecular ions (e.g., [M+H]+ or [M−H]−) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the fluorine substitution pattern and ester group placement, as demonstrated for methyl (indol-3-yl)acetate derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing byproducts?

Key parameters include:

- Temperature control : Maintain ≤60°C during esterification to avoid indole ring decomposition .

- Catalyst selection : Use p-toluenesulfonic acid (PTSA) instead of H₂SO₄ to reduce side reactions .

- Solvent polarity : Dimethyl sulfoxide (DMSO) enhances solubility of fluorinated intermediates, improving reaction homogeneity .

- Workup optimization : Post-reaction, neutralize the mixture with potassium hydroxide and extract with methyl-tert-butyl ether to isolate the ester .

Q. How can co-eluting impurities in HPLC analysis of this compound be resolved?

- Gradient optimization : Extend the acetonitrile gradient from 5% to 95% over 30 minutes to separate structurally similar impurities (e.g., unreacted 4-fluoroindole-3-acetic acid) .

- Column selection : Use a UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) for higher resolution .

- Detection wavelength : Monitor at 280 nm for indole derivatives, as absorbance maxima for fluorinated analogs are often in this range .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Metabolite interference : Perform metabolite profiling using LC-MS to rule out degradation products (e.g., hydrolysis of the ester group to 4-fluoroindole-3-acetic acid) .

- Structural analogs : Compare activity with non-fluorinated methyl indole-3-acetate derivatives to isolate fluorine-specific effects .

- Dose-response validation : Use a logarithmic concentration range (1 nM–100 μM) to confirm dose-dependent trends and exclude off-target effects .

Q. What strategies ensure the stability of this compound under varying storage and experimental conditions?

- Storage : Store at −20°C in amber vials under nitrogen to prevent photodegradation and hydrolysis .

- pH stability : Avoid aqueous solutions with pH >8, as ester bonds are prone to alkaline hydrolysis .

- In-use stability : For cell-based assays, dissolve in DMSO at 10 mM and dilute in culture medium immediately before use to minimize solvent-mediated degradation .

Methodological Notes

- Synthesis reproducibility : Replicate fluorination steps under inert atmospheres (argon/nitrogen) to prevent oxidation of intermediates .

- Data validation : Cross-reference NMR shifts with databases for fluorinated indoles (e.g., δ ~7.2–7.5 ppm for aromatic protons adjacent to fluorine) .

- Quantitative analysis : Use deuterated internal standards (e.g., indole-3-acetic acid-d4) for precise LC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.